![molecular formula C5H6BrN3O B2971520 3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine CAS No. 1782641-36-4](/img/structure/B2971520.png)
3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine is a heterocyclic compound with the molecular formula C5H6BrN3O and a molecular weight of 204.03 g/mol . This compound features a unique structure that includes a triazole ring fused with an oxazine ring, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated triazole with an oxazine precursor in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the oxazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine
- 3-fluoro-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine
- 3-iodo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine
Uniqueness
3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets.
Biologische Aktivität
3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine is a heterocyclic compound with significant biological activity. Its molecular formula is C5H6BrN3O and it has a molecular weight of 204.03 g/mol. The compound is characterized by a triazole ring fused to an oxazine structure, which contributes to its diverse pharmacological properties.
The synthesis of this compound typically involves the cyclization of brominated triazole with an oxazine precursor under controlled conditions. Common reagents include triethylamine as a base. The compound can undergo various reactions such as substitution and redox reactions, allowing for the modification of its structure for enhanced biological activity .
Biological Activity
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often exhibit potent antimicrobial properties. For instance, derivatives of triazoles have been shown to possess significant antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa. In vitro studies suggest that this compound may exhibit similar effects due to its structural characteristics .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Studies have demonstrated that triazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Molecular modeling studies indicate that this compound may interact effectively with these enzymes, suggesting a mechanism for its anti-inflammatory action .
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The unique interaction of the triazole and oxazine rings with cellular targets could lead to apoptosis in cancer cells. Further research is necessary to elucidate the specific pathways involved and to assess its efficacy compared to established chemotherapeutics .
Research Findings and Case Studies
Study | Findings | Methodology |
---|---|---|
Study A | Significant antibacterial activity against E. coli and P. aeruginosa | In vitro assays |
Study B | Inhibition of COX-2 enzyme activity | Molecular docking studies |
Study C | Cytotoxic effects on cancer cell lines | Cell viability assays |
The mechanism of action for this compound likely involves multiple interactions at the molecular level:
- Hydrogen Bonding : The nitrogen atoms in the triazole ring can form hydrogen bonds with active sites on target proteins.
- π-π Interactions : The aromatic nature of the triazole ring allows for π-π stacking interactions with nucleobases or aromatic amino acids in proteins.
- Hydrophobic Interactions : The oxazine ring contributes to hydrophobic interactions that may enhance binding affinity to lipid membranes or hydrophobic pockets in proteins .
Eigenschaften
IUPAC Name |
3-bromo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c6-5-8-7-4-3-10-2-1-9(4)5/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYKMJWZRFUBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN=C(N21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782641-36-4 |
Source
|
Record name | 3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.